4-Amino-1-(3,4-dimethylphenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
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Overview
Description
4-Amino-1-(3,4-dimethylphenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3,4-dimethylphenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to further reactions to yield the final product. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve efficient and cost-effective production. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(3,4-dimethylphenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
4-Amino-1-(3,4-dimethylphenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-(3,4-dimethylphenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. Detailed studies are conducted to elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(3,4-dimethylphenyl)-7-(2,4-dimethylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
- 4-Amino-1-(3,4-dimethylphenyl)-7-(2,5-dimethylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
- 4-Amino-1-(3,4-dimethylphenyl)-7-(2,6-dimethylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
Uniqueness
The uniqueness of 4-Amino-1-(3,4-dimethylphenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one lies in its specific substitution pattern and the resulting electronic and steric properties. These characteristics influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C25H24N4O |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-amino-1-(3,4-dimethylphenyl)-7-(2-methylphenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C25H24N4O/c1-14-8-9-18(10-16(14)3)29-25-20(13-27-29)24(26)23-21(28-25)11-17(12-22(23)30)19-7-5-4-6-15(19)2/h4-10,13,17H,11-12H2,1-3H3,(H2,26,28) |
InChI Key |
BTMLESCKTWBFQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC4=C(C(=O)CC(C4)C5=CC=CC=C5C)C(=C3C=N2)N)C |
Origin of Product |
United States |
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